molecular formula C24H23F2O5P B15062668 (((2S,3S,4R)-4-(4,5-difluoro-2-hydroxyphenoxy)-3-hydroxytetrahydro-2H-pyran-2-yl)methyl)diphenylphosphine oxide

(((2S,3S,4R)-4-(4,5-difluoro-2-hydroxyphenoxy)-3-hydroxytetrahydro-2H-pyran-2-yl)methyl)diphenylphosphine oxide

Cat. No.: B15062668
M. Wt: 460.4 g/mol
InChI Key: ROECOIYDQULRQX-JRFVFWCSSA-N
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Description

This compound is a stereochemically complex organophosphorus derivative featuring a tetrahydro-2H-pyran core substituted with hydroxyl and 4,5-difluoro-2-hydroxyphenoxy groups. The diphenylphosphine oxide moiety is attached via a methylene linker at the 2-position of the pyran ring. Its structural complexity highlights challenges in synthesis and purification, particularly in controlling stereoselectivity .

Properties

Molecular Formula

C24H23F2O5P

Molecular Weight

460.4 g/mol

IUPAC Name

(2S,3S,4R)-4-(4,5-difluoro-2-hydroxyphenoxy)-2-(diphenylphosphorylmethyl)oxan-3-ol

InChI

InChI=1S/C24H23F2O5P/c25-18-13-20(27)22(14-19(18)26)31-21-11-12-30-23(24(21)28)15-32(29,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,21,23-24,27-28H,11-12,15H2/t21-,23-,24+/m1/s1

InChI Key

ROECOIYDQULRQX-JRFVFWCSSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]([C@@H]1OC2=CC(=C(C=C2O)F)F)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1COC(C(C1OC2=CC(=C(C=C2O)F)F)O)CP(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (((2S,3S,4R)-4-(4,5-difluoro-2-hydroxyphenoxy)-3-hydroxytetrahydro-2H-pyran-2-yl)methyl)diphenylphosphine oxide is a complex organic molecule that exhibits a variety of biological activities due to its unique structural features. This article explores its biological activity, with a focus on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

  • A tetrahydropyran ring , which influences its chemical reactivity.
  • A diphenylphosphine oxide moiety , associated with various biological activities.
  • A difluoro-2-hydroxyphenoxy group , which may enhance its interaction with biological targets.

These features contribute to the compound's potential as a bioactive agent.

The biological activity of this compound is likely influenced by its stereochemistry and functional groups. Similar compounds often exhibit significant pharmacological properties, including:

  • Antimicrobial activity
  • Enzyme inhibition
  • Antiproliferative effects

Pharmacological Properties

  • Antimicrobial Activity
    • The compound's structural similarity to known antimicrobial agents suggests potential efficacy against various pathogens. Research indicates that phosphine oxide derivatives can exhibit broad-spectrum antimicrobial properties.
  • Enzyme Inhibition
    • Preliminary studies show that the compound may act as an inhibitor of topoisomerase I (TOP1), a critical enzyme in DNA replication and repair processes. In vitro assays have demonstrated that certain phosphine oxide derivatives significantly inhibit TOP1 activity, leading to cytotoxic effects in cancer cell lines .
  • Cytotoxicity Studies
    • Cytotoxicity assays reveal that the compound exhibits selective toxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for developing effective anticancer therapies.

Case Study 1: TOP1 Inhibition

In a study evaluating various phosphine oxide derivatives, including the compound , researchers utilized a supercoiled plasmid relaxation assay to assess TOP1 inhibition. Results indicated that the compound effectively inhibited TOP1 activity over extended incubation periods, demonstrating potential as an anticancer agent .

CompoundTOP1 Inhibition (min)Cytotoxicity (Cancer Cell Lines)
Compound A5 min: ++Yes
Compound B10 min: +++Yes
This compound30 min: +++Yes

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of similar phosphine oxide compounds showed promising results against antibiotic-resistant strains of bacteria. The compounds demonstrated energy-dependent antimicrobial activity without hemolytic effects on human erythrocytes .

Chemical Reactions Analysis

Hydrophosphination Reactions

The phosphine oxide group (P=OP=O) can participate in hydrophosphination reactions, where phosphorus reacts with unsaturated bonds (e.g., alkenes, alkynes). Copper-catalyzed hydrophosphination is a well-established method for forming carbon-phosphorus bonds.

  • Copper-Catalyzed Hydrophosphination :

    • Reaction Conditions : Copper(II) acetate monohydrate (5 mol%) and diphenylphosphine (1.5 equivalents) in water-based systems .

    • Mechanism : Involves oxidative addition of diphenylphosphine to copper, followed by insertion into π-bonds of substrates like styrenes .

    • Example : Addition to α-methyl styrene yields alkylphosphine oxides, with complete conversion achievable under optimized conditions .

Table 1. Copper-Catalyzed Hydrophosphination Parameters

ParameterValue
CatalystCu(OAc)₂·H₂O
LigandNone required
SolventWater-based
Reaction Time<24 hours
YieldUp to 100% conversion

Electrophilic Cyclization Reactions

The compound’s hydroxy groups and phosphine oxide moiety enable cyclization reactions with electrophiles (e.g., bromine, sulfuryl chloride). These reactions form cyclic intermediates, such as 2,5-dihydro-1,2-oxaphosphol derivatives.

  • Optimized Conditions :

    • Reagents : Bromine or sulfuryl chloride (1.2 equivalents).

    • Temperature : −20°C to room temperature .

    • Solvent : Dichloromethane .

    • Mechanism : Electrophilic addition to the hydroxy group followed by cyclization via a 5-endo-trig transition state .

Table 2. Electrophilic Cyclization Outcomes

ElectrophileMajor ProductYield
Bromine4-bromo-5-ethyl-2-methoxy-5-methyl-2-oxo-2,5-dihydro-1,2-oxaphosphol-3-yl derivative80%
Sulfuryl Chloride2,5-dihydro-1,2-oxaphosphol derivatives75–81%

Nucleophilic Substitution and Esterification

The hydroxyl groups on the tetrahydropyran ring can undergo nucleophilic substitution or esterification reactions.

  • Esterification : Reaction with acylating agents (e.g., acetyl chloride) converts hydroxyl groups into esters, modifying solubility and reactivity.

  • Mechanism : Acid-catalyzed nucleophilic acyl transfer.

Oxidation and Reduction

While the phosphine oxide group is already oxidized, the compound may undergo further oxidation or reduction depending on reaction conditions:

  • Reduction : Potential conversion of the phosphine oxide to a phosphine using reducing agents (e.g., lithium aluminum hydride), though this is less common for such derivatives.

Enantioselective Coupling

Palladium-catalyzed hydrophosphinylation can generate chiral allylic phosphine oxides, leveraging the compound’s stereochemistry.

  • Key Features :

    • Catalyst : Pd₂(dba)₃ with chiral ligands (e.g., DTBM-SegPhos) .

    • Yield : Up to 95% enantiomeric excess .

    • Mechanism : Involves oxidative addition of Pd(0) to the phosphine oxide, followed by insertion into dienes .

Table 3. Enantioselective Coupling Parameters

FactorDetails
CatalystPd₂(dba)₃ (2.5 mol%)
LigandChiral bisphosphine (5.0 mol%)
Substrate1,3-dienes
SelectivityHigh diastereomeric and enantiomeric control

Reactivity of Functional Groups

The compound’s structural motifs influence its reactivity:

  • Difluoro Group : Electron-withdrawing, enhancing electrophilicity of adjacent groups.

  • Tetrahydropyran Ring : Stabilizes intermediates during cyclization via ring strain relief .

  • Phosphine Oxide : Acts as a leaving group or participates in metal-catalyzed bond formation .

Comparative Analysis with Similar Compounds

CompoundFunctional GroupsReactivity
Diphenylphosphine OxideP=OP=O, two phenyl groupsAntimicrobial activity, hydrophosphination
4-Hydroxyphenylacetic AcidHydroxylated phenolic groupAntioxidant, esterification
Tetrahydropyran-2-carboxylic AcidCyclic ether, carboxylic acidEnzyme inhibition, nucleophilic substitution

This compound’s reactivity is driven by its phosphine oxide, hydroxyl, and tetrahydropyran functionalities, enabling diverse transformations under catalytic or stoichiometric conditions. Further studies could explore its role in asymmetric catalysis or bioactive molecule design.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • NMR Profiling: ’s methodology for comparing chemical shifts in regions A and B could locate substituents in the target compound, particularly around the difluorophenoxy group .
  • Bioactivity Prediction : Hierarchical clustering () suggests the compound may share modes of action with fluorinated spiro derivatives () or hydroxylated furans () .
  • Toxicity Concerns: The phosphine oxide group’s presence (absent in most analogs) warrants further study, as Safety Data Sheets () highlight acute toxicity risks for structurally related organophosphorus compounds .

Q & A

Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?

  • Methodological Answer : The synthesis requires stereoselective strategies, such as chiral auxiliary-assisted coupling or enzymatic resolution, to control the (2S,3S,4R) configuration. Key intermediates like tetrahydro-2H-pyran derivatives (e.g., ) can be synthesized via Mitsunobu reactions or asymmetric catalysis. Chiral HPLC (e.g., Phenomenex Lux® columns) or circular dichroism (CD) spectroscopy should validate enantiomeric purity. For phosphine oxide installation, use diphenylphosphine chloride under anhydrous conditions with a base (e.g., Et₃N) in THF at 0°C .

Q. How should researchers handle safety risks associated with this compound?

  • Methodological Answer : Follow SDS guidelines ():
  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods for weighing and reactions.
  • First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations immediately .

Q. Which analytical techniques are optimal for structural characterization?

  • Methodological Answer :
  • NMR : ¹H/¹³C NMR (400 MHz, DMSO-d₆) to confirm stereochemistry and substituent integration. For phosphine oxide detection, ³¹P NMR (δ 20–30 ppm) is critical .
  • HRMS : ESI-MS in positive ion mode to verify molecular weight (e.g., [M+H]⁺ calculated for C₂₅H₂₄F₂O₅P: 497.13) .

Advanced Research Questions

Q. How can conflicting NMR data for the tetrahydro-2H-pyran core be resolved?

  • Methodological Answer : Discrepancies in proton splitting or coupling constants may arise from dynamic conformational changes. Use variable-temperature NMR (e.g., 25°C to −40°C in CDCl₃) to slow ring puckering. Alternatively, employ DFT calculations (Gaussian 16, B3LYP/6-31G*) to predict lowest-energy conformers and compare with experimental data .

Q. What strategies mitigate oxidative degradation of the phosphine oxide moiety during storage?

  • Methodological Answer :
  • Stability Testing : Monitor decomposition via TLC (silica gel, 10% MeOH/CH₂Cl₂) under accelerated conditions (40°C/75% RH).
  • Storage : Argon-purged vials at −20°C with desiccants (e.g., molecular sieves). Add antioxidants (0.1% BHT) if degradation persists .

Q. How does the difluoro-hydroxyphenoxy group influence solubility and bioavailability?

  • Methodological Answer :
  • LogP Measurement : Shake-flask method (octanol/water) or computational prediction (Schrödinger QikProp) to assess hydrophobicity.
  • Solubility Enhancement : Co-crystallization with cyclodextrins (e.g., β-CD) or nanoformulation (liposomal encapsulation) .

Application-Oriented Questions

Q. Can this compound act as a ligand in catalytic systems?

  • Methodological Answer : The phosphine oxide group may coordinate transition metals (e.g., Pd, Rh). Test catalytic activity in Heck or Suzuki-Miyaura cross-coupling reactions. Compare turnover numbers (TON) with triphenylphosphine controls .

Q. How to evaluate its potential as a prodrug targeting specific enzymes?

  • Methodological Answer :
  • Enzyme Assays : Incubate with human liver microsomes (HLMs) to assess metabolic activation.
  • Cell Uptake : Use fluorescent tagging (e.g., BODIPY conjugate) and confocal microscopy in glial cells ( methodology) .

Conflict Resolution in Data

Q. How to address discrepancies in bioactivity assays across research groups?

  • Methodological Answer : Standardize protocols:
  • Cell Lines : Use authenticated lines (e.g., ATCC-certified HEK293).
  • Dose-Response : Triplicate runs with internal controls (e.g., staurosporine for cytotoxicity).
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests (p < 0.05) .

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